2-Bromo-5-(4-nitrophenyl)furan
Description
Properties
CAS No. |
73226-77-4 |
|---|---|
Molecular Formula |
C10H6BrNO3 |
Molecular Weight |
268.06 g/mol |
IUPAC Name |
2-bromo-5-(4-nitrophenyl)furan |
InChI |
InChI=1S/C10H6BrNO3/c11-10-6-5-9(15-10)7-1-3-8(4-2-7)12(13)14/h1-6H |
InChI Key |
HYOCPYUJLQDUPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity
- G-1 (Furvina®) : Exhibits MIC values ≤4 μg/mL against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. Its mechanism involves Michael addition with GSH, forming disulfides and depleting cellular thiols .
- UC245 : Shows comparable antileishmanial efficacy to amphotericin B in vivo, reducing lesion growth in murine models .
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid : Lacks significant antimicrobial activity due to the absence of bromine, underscoring bromine's role in enhancing bioactivity .
Preparation Methods
Reaction Mechanism and Regioselectivity
Electrophilic bromination of 5-(4-nitrophenyl)furan exploits the inherent reactivity of the furan ring, where the electron-withdrawing nitro group at position 5 directs electrophilic substitution to the adjacent α-position (C-2). This regioselectivity arises from the nitro group’s meta-directing effects, which polarize the aromatic system to favor bromination at C-2. The reaction proceeds via the formation of a bromonium ion intermediate, followed by deprotonation to yield the monosubstituted product.
Optimized Bromination Protocol
The procedure outlined in EP0678516A1 serves as a foundational protocol, adapted for 5-(4-nitrophenyl)furan:
-
Reagents : Bromine (1:2–1:2.6 molar ratio relative to substrate).
-
Solvent : Non-polar media (carbon disulfide or carbon tetrachloride) to minimize side reactions.
-
Conditions : 20–60°C for 1–6 hours under vigorous agitation.
-
Workup : Distillation to remove excess bromine and solvent, followed by neutralization with tertiary amines (e.g., triethylamine) at 20–70°C to eliminate HBr byproducts.
Table 1: Bromination Performance Metrics
| Parameter | Value Range | Source |
|---|---|---|
| Yield | 64–76.8% | |
| Purity (HPLC) | 98–100% | |
| Primary Impurity | 1-(5-Bromofuran-2-yl)-2-nitroethane (0.1–1.99%) |
Post-synthesis purification involves recrystallization from polar solvents (ethanol, methanol) with activated carbon treatment, achieving pharmacopeia-grade purity.
Advantages Over Direct Bromination
-
Reduced Byproducts : No detectable nitroethane impurities.
-
Scalability : Demonstrated at 5.5-mole scale without yield degradation.
Comparative Analysis of Synthetic Routes
Economic and Practical Considerations
-
Direct Bromination : Lower catalyst costs but requires stringent purity control.
-
Suzuki Coupling : Higher upfront costs (Pd catalysts) but superior yields and scalability.
Table 3: Method Comparison
| Metric | Direct Bromination | Suzuki Coupling |
|---|---|---|
| Yield | 64–76.8% | 92–98% |
| Purity | 98–100% | >99% |
| Catalyst Cost | None | High |
| Scalability | Moderate (366x scale) | High |
Industrial-Scale Adaptations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
